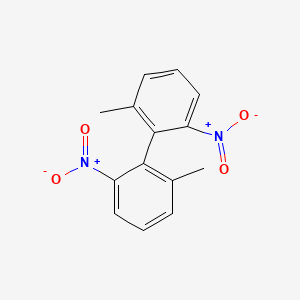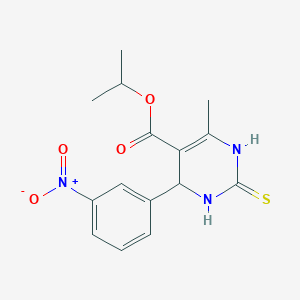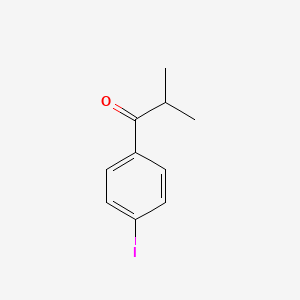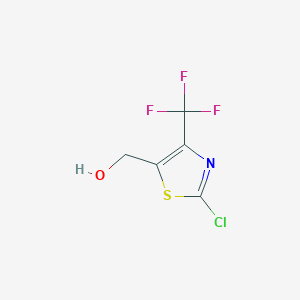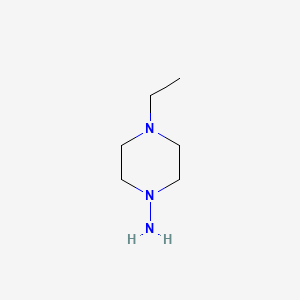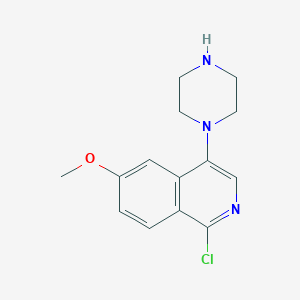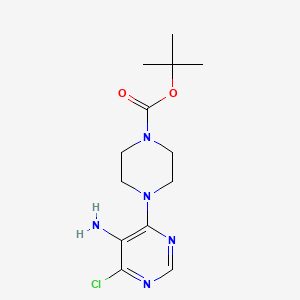
2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
“2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecular formula of “this compound” is C6H5NO4 . The molecular weight is 155.11 .Chemical Reactions Analysis
The maleimide group in “this compound” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.578±0.06 g/cm3 (Predicted) . The melting point is 114 °C (Solv: chloroform (67-66-3)), and the boiling point is 376.7±25.0 °C (Predicted) . The flash point is 181.6°C . The compound has a refractive index of 1.581 .Mécanisme D'action
Safety and Hazards
Orientations Futures
The terminal carboxylic acid of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” can react with primary amine groups in the presence of activators to form a stable amide bond . This property can be used in the synthesis of glycan probes, suggesting potential applications in biochemical research .
Propriétés
Numéro CAS |
6957-51-3 |
|---|---|
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-6H,(H,15,16) |
Clé InChI |
AENZGWONVTXLRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8807431.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8807447.png)
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)
